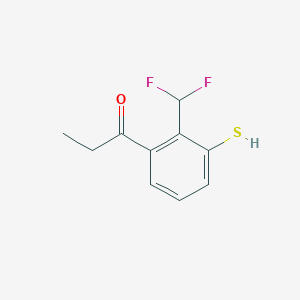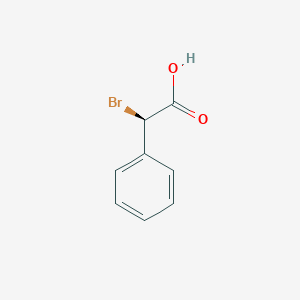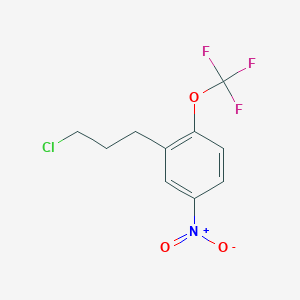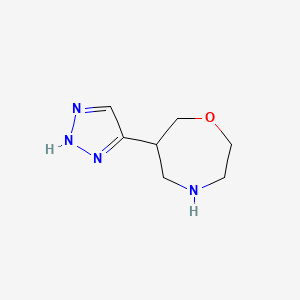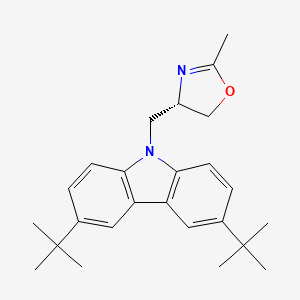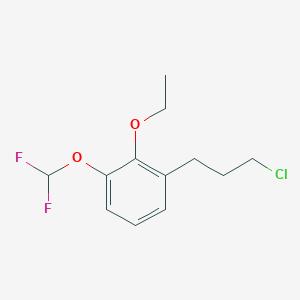
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene is an organic compound that features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and an ethoxy group
Vorbereitungsmethoden
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a benzene derivative that has suitable substituents.
Difluoromethoxylation: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Ethoxylation: The ethoxy group can be added through an etherification reaction using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the chloropropyl group to a propyl group.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new C-N or C-S bonds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols or phenols.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving cell signaling pathways or as a probe to investigate biological processes.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-2-ethoxybenzene: Lacks the difluoromethoxy group, which may result in different chemical reactivity and biological activity.
1-(3-Chloropropyl)-3-methoxy-2-ethoxybenzene: Contains a methoxy group instead of a difluoromethoxy group, which may affect its lipophilicity and interaction with biological targets.
1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-ethoxybenzene: The trifluoromethoxy group may confer different electronic properties compared to the difluoromethoxy group, influencing the compound’s reactivity and stability.
These comparisons highlight the unique features of this compound, such as its specific substituent effects on chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15ClF2O2 |
|---|---|
Molekulargewicht |
264.69 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene |
InChI |
InChI=1S/C12H15ClF2O2/c1-2-16-11-9(6-4-8-13)5-3-7-10(11)17-12(14)15/h3,5,7,12H,2,4,6,8H2,1H3 |
InChI-Schlüssel |
HZMXLSIDXDOYKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=C1OC(F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



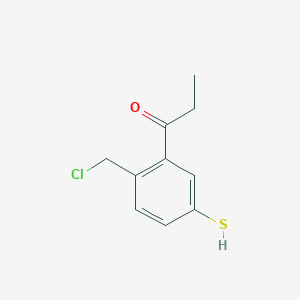
![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
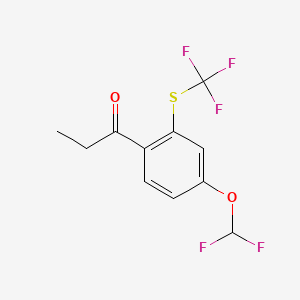
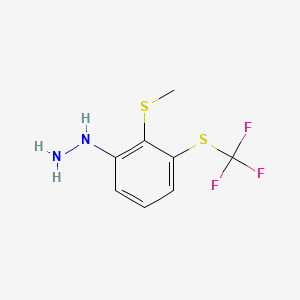
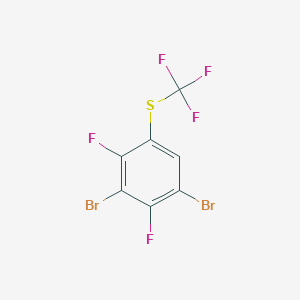

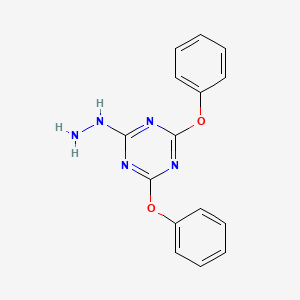
![Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate](/img/structure/B14064747.png)
